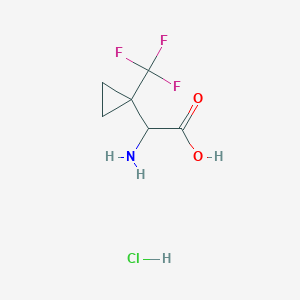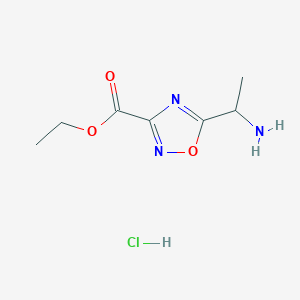
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl” is a chemical compound with the IUPAC name 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid . It has a molecular weight of 219.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.59 . It is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research and Drug Development
The compound’s unique structure, incorporating a trifluoromethyl group and a cyclopropyl ring, makes it a valuable intermediate in pharmaceutical research. It can be used to synthesize novel molecules with potential therapeutic effects. Its presence in a drug molecule could influence the drug’s metabolic stability, lipophilicity, and ability to interact with biological targets .
Biochemical Studies
AT29999 can serve as a building block in biochemical studies, particularly in the synthesis of peptides and small molecules that mimic the structure of naturally occurring bioactive compounds. This can help in understanding the interaction between drugs and their targets at a molecular level .
Material Science
In material science, this compound could be used to modify the surface properties of materials. The introduction of fluorinated compounds like AT29999 can result in materials with altered hydrophobicity, which is useful in creating repellent coatings or modifying material interactions with biological systems .
Chemical Synthesis
As a reagent, AT29999 is valuable in chemical synthesis. It can be used to introduce the trifluoromethyl cyclopropyl moiety into other chemical compounds, potentially leading to the discovery of new chemical entities with unique properties and applications .
Analytical Chemistry
In analytical chemistry, derivatives of AT29999 could be used as standards or reagents in chromatography and spectroscopy. These applications are essential for the qualitative and quantitative analysis of substances in various samples .
Agricultural Chemistry
The compound’s structural features may be explored for the development of new agrochemicals. Its incorporation into pesticides or herbicides could enhance their efficacy or selectivity, contributing to more sustainable agricultural practices .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYLOXPLDQNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)



![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)




